Phleomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

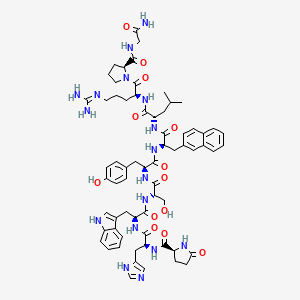

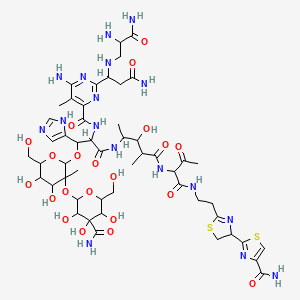

Phleomycins are a group of glycopeptide antibiotics found in Streptomyces which are closely related to bleomycin . They are active against most bacteria, filamentous fungi, yeast, plant, and animal cells .

Synthesis Analysis

Phleomycin samples used in studies were prepared by Bristol Laboratories using improved cultures of Streptomyces verticillus .Molecular Structure Analysis

Phleomycins have structures that include a dihydrothiazole moiety .Chemical Reactions Analysis

Phleomycin is sensitive to acid and the elution is also made by acetic acid or salt solution of high concentration .Physical And Chemical Properties Analysis

Phleomycin has been purified as the blue copper-containing powder inhibiting Gram positive and negative bacteria . It is sensitive to acid and the elution is also made by acetic acid or salt solution of high concentration .Aplicaciones Científicas De Investigación

DNA Synthesis Inhibition

- Scientific Field: Microbiology

- Application Summary: Phleomycin has been found to selectively inhibit DNA synthesis in E. coli and HeLa cells .

- Methods of Application: The experiment involved exposing E. coli and HeLa cells to Phleomycin and observing the effects on DNA synthesis .

- Results: It was observed that Phleomycin selectively inhibits the DNA synthesis in E. coli and in HeLa cells .

Tumor-Inhibitory Activity

- Scientific Field: Oncology

- Application Summary: Phleomycin exhibits significant tumor-inhibitory activity against EHRLICH carcinoma, sarcoma 180, and adenocarcinoma 755 of mice .

- Results: The results showed that Phleomycin has a significant tumor-inhibitory activity .

Bacteria and Yeast Communication

- Scientific Field: Microbiology

- Application Summary: Phleomycin has been used in a ‘nanotranslator’ to enable communication between bacteria (E. coli) and yeast (Saccharomyces cerevisiae) .

- Methods of Application: The researchers initiated a signal by exposing E. coli to lactose. The bacteria converted the lactose into glucose, which reacted with the nanotranslator. This device then released Phleomycin, another messenger compound .

- Results: The yeast Saccharomyces cerevisiae detected the Phleomycin and responded by fluorescing, something they had been genetically engineered to do .

Genetic Transformation in Cryptococcus Species

- Scientific Field: Genetics

- Application Summary: Phleomycin resistance has been described as a selectable marker in genetic transformation research in Cryptococcus species .

- Results: The use of Phleomycin resistance as a selectable marker has become frequently utilized in cryptococcal research .

DNA Double-Strand Break Repair

- Scientific Field: Molecular Biology

- Application Summary: Phleomycin is used in the repair of double-strand breaks (DSBs) in DNA. It has been shown to play a role in maintaining genome integrity .

- Results: After phleomycin treatment, DNA fragmentation levels gradually declined, indicating slow DNA repair .

Genetic Engineering and Transformation

- Scientific Field: Cell Biology and Genetics

- Application Summary: Phleomycin is used as a selection marker for transformation in various organisms, including yeast and filamentous fungi .

- Methods of Application: The transformation involves introducing a resistance cassette based on the ble gene, which confers resistance to Phleomycin .

- Results: The use of Phleomycin increases transformation efficiency and promotes single integrations in certain organisms .

Cancer Treatment

- Scientific Field: Oncology

- Application Summary: Phleomycin, also known as Bleomycin, is used for treating specific types of cancers including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer . It is also used in the study of phenolic compounds as Nrf2 inhibitors for potential applications in cancer therapy .

- Methods of Application: Phleomycin is typically used with other cancer medications and can be given intravenously, by injection into a muscle or under the skin .

- Results: The antitumor effect of Phleomycin is due to its ability to bind to DNA and induce the formation of a variety of toxic DNA lesions via a free radical reactive complex .

Genetic Engineering and Microbiology

- Scientific Field: Genetic Engineering and Microbiology

- Application Summary: Phleomycin is used as a selection marker for transformation in various organisms, including yeast, filamentous fungi, and bacteria . It is also used in the study of the genetic transformation of filamentous fungi .

- Methods of Application: The transformation involves introducing a resistance cassette based on the ble gene, which confers resistance to Phleomycin .

- Results: The use of Phleomycin increases transformation efficiency and promotes single integrations in certain organisms .

Safety And Hazards

Direcciones Futuras

Propiedades

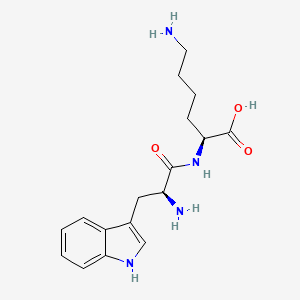

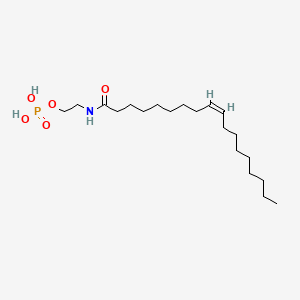

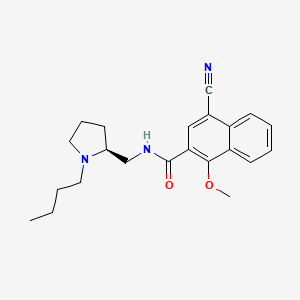

IUPAC Name |

2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H75N17O21S2/c1-16-29(65-41(68-38(16)54)21(8-27(53)72)60-9-20(52)39(55)78)44(82)67-31(34(22-10-58-15-61-22)88-49-50(5,36(76)33(74)25(11-69)87-49)89-47-37(77)51(85,48(57)84)35(75)26(12-70)86-47)45(83)62-18(3)32(73)17(2)42(80)66-30(19(4)71)43(81)59-7-6-28-63-24(14-90-28)46-64-23(13-91-46)40(56)79/h10,13,15,17-18,20-21,24-26,30-37,47,49,60,69-70,73-77,85H,6-9,11-12,14,52H2,1-5H3,(H2,53,72)(H2,55,78)(H2,56,79)(H2,57,84)(H,58,61)(H,59,81)(H,62,83)(H,66,80)(H,67,82)(H2,54,65,68) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBLKGHRWFGINE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)(C)OC4C(C(C(C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H75N17O21S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide | |

CAS RN |

11006-33-0 |

Source

|

| Record name | Phleomycin from Streptomyces verticillus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.